Conformational Rigidity: Zero Rotatable Bonds Versus Gem-Dimethyl Analog Flexibility
1,4-Diazabicyclo[2.2.1]heptane-2,7-dione possesses zero rotatable bonds, a feature that completely locks its bicyclic core into a single rigid conformation [1]. In contrast, the commonly offered 3,3-dimethyl analog (CAS 93781-93-2) retains zero rotatable bonds within the ring system but introduces geminal methyl substituents that alter the steric environment around the bridgehead, potentially affecting molecular recognition at the target binding site . The unsubstituted parent scaffold therefore provides a cleaner, less sterically encumbered starting point for fragment-based or structure-guided SAR programs where every substituent interaction must be deconvoluted [2].
| Evidence Dimension | Number of rotatable bonds (molecular flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds (completely rigid bicyclic core) |
| Comparator Or Baseline | 3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione: 0 rotatable bonds (rigid core, but with gem-dimethyl steric perturbation); Monocyclic hydantoin: 1 rotatable bond (partial flexibility) |
| Quantified Difference | Target = 0 rot. bonds; gem-dimethyl analog = 0 rot. bonds but +28 Da MW increase and altered steric profile; monocyclic hydantoin = 1 rot. bond (flexible vs. rigid) |
| Conditions | Computed molecular descriptors (PubChem); note: no direct experimental flexibility comparison available |
Why This Matters
Zero rotatable bonds enforce a single low-energy conformation, reducing entropic penalty upon target binding and simplifying structure-activity relationship (SAR) interpretation compared to flexible or sterically perturbed analogs.
- [1] PubChem Computed Properties. 1,4-Diazabicyclo[2.2.1]heptane-2,7-dione. Rotatable Bond Count: 0; H-Bond Acceptor Count: 2; H-Bond Donor Count: 0. View Source
- [2] Balog A, Salvati ME, Shan W, et al. The synthesis and evaluation of [2.2.1]-bicycloazahydantoins as androgen receptor antagonists. Bioorg Med Chem Lett. 2004;14(24):6107-6111. View Source
